molecular formula C13H11NO B072274 4-Aminobenzophenone CAS No. 1137-41-3

4-Aminobenzophenone

Cat. No. B072274
CAS RN: 1137-41-3
M. Wt: 197.23 g/mol
InChI Key: RBKHNGHPZZZJCI-UHFFFAOYSA-N
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Description

4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers. It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene. It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .


Synthesis Analysis

Single crystals of 4-aminobenzophenonium picrate (4ABPP) were grown by slow evaporation of a mixed solvent system methanol-acetone (1:1,v/v) containing equimolar quantities of picric acid and 4-aminobenzophenone. The proton and carbon signals are confirmed by nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

4-Aminobenzophenone is used in various chemical reactions. For instance, it is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is also used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobenzophenone is 197.23 g/mol. It has a density of 1.0957 (rough estimate), a melting point of 121-124 °C (lit.), and a boiling point of 246 °C (12.7517 mmHg). It is soluble in cold water, alcohol, and ether .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

4-Aminobenzophenone has been extensively studied for its nonlinear optical properties, which are critical for various applications such as optical switching and frequency doubling. Research by Marelli et al. (2011) on the high-pressure modification of 4-aminobenzophenone revealed significant conformational rearrangement under pressure, influencing its NLO capabilities. This study indicates the potential for optimizing 4-aminobenzophenone's structural properties for enhanced NLO performance (Marelli et al., 2011).

Crystal Growth and Characterization

The growth of 4-aminobenzophenone crystals has been a subject of research due to its potential application in creating blue and green lasers. Prabhakaran et al. (2014) investigated the bulk growth and structural characterization of 4-aminobenzophenone single crystals grown from the vertical Bridgman technique. Their findings contribute to understanding the growth mechanism and the quality of the crystals, which is crucial for their application in laser technology (Prabhakaran et al., 2014).

Anti-inflammatory Activity

A series of 4-aminobenzophenones have been synthesized and evaluated for their anti-inflammatory activity. Ottosen et al. (2003) discovered that certain derivatives exhibit potent inhibition of proinflammatory cytokines, highlighting the therapeutic potential of 4-aminobenzophenone derivatives in inflammation management (Ottosen et al., 2003).

Optical and Thermal Properties

The effect of solvents on the growth and properties of 4-aminobenzophenone crystals has been studied by Natarajan et al. (2015), showing that solvent choice significantly impacts the inclusion, optical transparency, and thermal behavior of the crystals. This research is valuable for optimizing the crystal growth process to achieve high-quality materials for optical applications (Natarajan et al., 2015).

Supramolecular Chemistry

Rajendiran and Sankaranarayanan (2015) explored the nanoscale self-assembly of 4-aminobenzophenone with cyclodextrins, demonstrating the formation of nanovesicles and nanorods through non-covalent interactions. This work opens avenues for the use of 4-aminobenzophenone in the design of nanoscale devices and materials (Rajendiran & Sankaranarayanan, 2015).

Safety And Hazards

4-Aminobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(4-aminophenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKHNGHPZZZJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061557
Record name Methanone, (4-aminophenyl)phenyl-
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Molecular Weight

197.23 g/mol
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Product Name

4-Aminobenzophenone

CAS RN

1137-41-3
Record name 4-Aminobenzophenone
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Record name 4-Aminobenzophenone
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Record name Methanone, (4-aminophenyl)phenyl-
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Synthesis routes and methods I

Procedure details

111.6 mg (0.50 mmol) of 4-azidobenzophenone (5), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction product, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 87.7 mg (0.45 mmol) of 4-aminobenzophenone (6). The yield was 89%. The reaction is expressed by the following scheme.
Name
4-azidobenzophenone
Quantity
111.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Nitrobenzophenone (5.0 g, 0.022 mol) is dissolved in ethanol-dichloromethane (40 ml:30 ml) and hydrogenated at room temperature with 10% palladium on carbon (0.5 g) as a catalyst. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is used in the next reaction step without further purification. Yield 5.2 g.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Benzoylacetanilide (2.8 g.) and 100 ml. of 1N hydrochloric acid are refluxed for six hours. After cooling, the solution is made alkaline by the addition of 2N sodium hydroxide solution and extracted with ether to give 4-aminobenzophenone, which is recrystallized from methanol.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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